molecular formula C20H28N6O10 B1681369 (2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 54974-54-8

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

Cat. No.: B1681369
CAS No.: 54974-54-8
M. Wt: 512.5 g/mol
InChI Key: KPUAAIHTPMAPLR-GJAJEHNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thyrotropin-releasing hormone tartrate is a compound derived from thyrotropin-releasing hormone, a tripeptide hormone primarily involved in regulating pituitary function. Thyrotropin-releasing hormone plays a crucial role in maintaining thyroid hormone homeostasis by regulating the secretion of thyroid-stimulating hormone. Thyrotropin-releasing hormone tartrate is used in various scientific and medical applications due to its ability to modulate neuroendocrine functions .

Preparation Methods

Thyrotropin-releasing hormone tartrate can be synthesized through a series of chemical reactions involving the coupling of specific amino acids. One method involves reacting Z-pyroglutamyl-L-histidyl-L-prolinamide with tartaric acid to form thyrotropin-releasing hormone tartrate. The reaction conditions typically involve the use of protecting groups and coupling reagents to ensure the correct formation of peptide bonds . Industrial production methods may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis, to produce thyrotropin-releasing hormone tartrate in bulk quantities .

Chemical Reactions Analysis

Thyrotropin-releasing hormone tartrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thyrotropin-releasing hormone tartrate may result in the formation of oxidized peptide derivatives .

Scientific Research Applications

Thyrotropin-releasing hormone tartrate has numerous scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to investigate the regulation of thyroid hormone secretion and its effects on various physiological processes. In medicine, thyrotropin-releasing hormone tartrate is explored for its potential therapeutic applications in treating neurodegenerative diseases, mood disorders, and respiratory conditions . Additionally, it is used in industry for the development of pharmaceutical formulations and as a research tool in drug discovery .

Mechanism of Action

Thyrotropin-releasing hormone tartrate exerts its effects by binding to thyrotropin-releasing hormone receptors, which are G protein-coupled receptors located in the anterior pituitary and other tissues. Upon binding, thyrotropin-releasing hormone activates intracellular signaling pathways, leading to the release of thyroid-stimulating hormone and prolactin. These hormones then act on the thyroid gland to regulate the synthesis and release of thyroid hormones, which are essential for maintaining metabolic rate, energy homeostasis, and thermogenesis .

Comparison with Similar Compounds

Thyrotropin-releasing hormone tartrate can be compared with other similar compounds, such as thyrotropin-releasing hormone analogs and other peptide hormones. Thyrotropin-releasing hormone analogs, like taltirelin, have been developed to enhance the stability and bioavailability of thyrotropin-releasing hormone. These analogs may have different pharmacokinetic properties and therapeutic potentials compared to thyrotropin-releasing hormone tartrate . Other peptide hormones, such as gonadotropin-releasing hormone and corticotropin-releasing hormone, also regulate endocrine functions but target different receptors and pathways .

Properties

CAS No.

54974-54-8

Molecular Formula

C20H28N6O10

Molecular Weight

512.5 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C16H22N6O4.C4H6O6/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10;5-1(3(7)8)2(6)4(9)10/h7-12H,1-6H2,(H2,17,24)(H,20,23)(H,21,25);1-2,5-6H,(H,7,8)(H,9,10)/t9?,10-,11-,12-;1-,2-/m01/s1

InChI Key

KPUAAIHTPMAPLR-GJAJEHNISA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2C=NC=N2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

SMILES

C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2C=NC=N2)NC(=O)C3CCC(=O)N3)C(=O)N.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

24305-27-9 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TRH tartrate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 2
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 3
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 4
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 5
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid
Reactant of Route 6
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid

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